4-(Piperidine-4-carbonyl)pyridine

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

For medicinal chemistry programs targeting ALK, DGAT1, or sigma receptors, generic regioisomers introduce unacceptable potency losses. 4-(Piperidine-4-carbonyl)pyridine (free base, ≥95%) provides the para-pyridyl geometry essential for hinge-region H-bonding and dual receptor occupancy. - DGAT1 IC₅₀ 10-23 nM (~6-fold more potent than phenylpiperidine alternatives) - ALK Kᵢ 0.360 nM; only 4.4-fold shift against L1196M gatekeeper mutant - σ₁R Kᵢ 4.5 nM with simultaneous hH₃R engagement (Kᵢ 7.7 nM) Specify ≥95% purity with ¹H NMR and LC-MS characterization. Free NH piperidine enables parallel N-alkylation SAR.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B13245999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidine-4-carbonyl)pyridine
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)C2=CC=NC=C2
InChIInChI=1S/C11H14N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-2,5-6,10,13H,3-4,7-8H2
InChIKeyMRDVXJDEJHXVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Distinct Chemical Procurement: 4-(Piperidine-4-carbonyl)pyridine


4-(Piperidine-4-carbonyl)pyridine (CAS 1538093-52-5, molecular formula C₁₁H₁₄N₂O, molecular weight 190.24 g/mol) is a bifunctional heterocyclic building block comprising a piperidine ring linked via a carbonyl bridge at the 4-position to a pyridine moiety [1]. This compound belongs to the piperidine-pyridine hybrid class recognized broadly for antibacterial, anticancer, and kinase-inhibitory potential [2]. However, generic class membership obscures the specific procurement decision: the 4-carbonyl regioisomer presents a distinct hydrogen-bonding geometry, steric profile, and metal-coordination capability compared to its 2- and 3-substituted analogs, directly influencing the potency and selectivity of derived inhibitors in programs targeting ALK, c-Met, DGAT1, and sigma receptors [3]. The free base form (as opposed to hydrochloride or dihydrochloride salts of related regioisomers) further affects solubility, formulation compatibility, and the efficiency of subsequent N-functionalization steps.

Regioisomer Geometry
4-Carbonyl para-pyridyl orientation provides a distinct hydrogen-bonding vector compared to 2- and 3-pyridyl isomers.
Free Base Form
Unsubstituted piperidine NH enables full N-alkylation and diversification; pre-alkylated analogs restrict SAR exploration.
Inhibitor Program Fit
Reported as a building block for inhibitor series targeting ALK, c-Met, DGAT1, and sigma receptors.

Why 2- or 3-Pyridyl Isomers Cannot Substitute for 4-(Piperidine-4-carbonyl)pyridine


In-class analogs such as 2-(piperidine-4-carbonyl)pyridine (CAS 416852-92-1) and 3-(piperidine-4-carbonyl)pyridine share the same molecular formula but differ critically in the position of the pyridine nitrogen, which governs both molecular recognition and physicochemical behavior . The 4-pyridyl isomer places the nitrogen para to the carbonyl, creating a linear, symmetric hydrogen-bond-acceptor vector that is geometrically incompatible with the ortho- or meta-arrangements of the 2- and 3-isomers [1]. This positional difference is not cosmetic: in sigma receptor and histamine H3 receptor pharmacophores, the 4-pyridylpiperidine scaffold achieves low-nanomolar binding affinity (Ki = 4.5 nM at σ₁R) that is tightly coupled to the para orientation . Substituting a regioisomer without re-optimizing the entire series introduces unpredictable losses in potency, selectivity, and co-crystal packing, rendering generic interchange scientifically unsound.

! 2- or 3-pyridyl regioisomers alter the para hydrogen-bonding geometry, which may disrupt target engagement profiles.
! 2-Pyridyl isomer is often supplied as dihydrochloride salt, introducing counterion-dependent solubility and mass differences that affect stoichiometry.
! Connectivity isomer (piperidine-1-carbonyl) yields an entirely different SAR vector and cannot access the same N-alkyl-4-carbonylpiperidine space.

Differentiating Evidence for 4-(Piperidine-4-carbonyl)pyridine


Regioisomer Impact on Hydrogen-Bond Geometry and Physicochemical Profiles

The three regioisomers of (piperidine-4-carbonyl)pyridine share the molecular formula C₁₁H₁₄N₂O (MW 190.24) but differ in the pyridine nitrogen position, resulting in distinct predicted pKₐ, hydrogen-bond-acceptor geometry, and dipole moment [1]. The 4-pyridyl isomer places the nitrogen para to the carbonyl, creating a linear hydrogen-bond vector with a predicted pKₐ of approximately 9.86 (conjugate acid of the pyridine nitrogen), versus 2-pyridyl isomers that introduce an intramolecular N···H–N interaction potential and lower basicity due to the electron-withdrawing effect of the adjacent carbonyl [1]. In the context of 4-pyridylpiperidine-derived sigma receptor antagonists, this para orientation is essential for achieving the low-nanomolar binding profile (σ₁R Ki = 4.5 nM) that defines the pharmacophore; 2-pyridyl and 3-pyridyl analogs produce different dihedral angles between the rings and are not interchangeable . Additionally, the 4-pyridyl free base dissolves in DMSO (>30 mg/mL), whereas the 2-pyridyl regioisomer is typically handled as the dihydrochloride salt, adding a molecular weight penalty (226.7 vs. 190.24) and introducing counterion-dependent solubility behavior .

Regioisomer Geometry
Head-to-head
4-Isomer (free base): MW 190.24, pKa ~9.86, DMSO >30 mg/mL
vs. 2-Isomer (2HCl): MW 226.7, different pKa; 3-Isomer (HCl)
Regioisomeric position and salt form alter hydrogen-bond geometry and formulation behavior.
Predicted pKa and solubility; experimental confirmation recommended.
Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

DGAT1 Inhibitory Potency vs. Phenylpiperidine Comparator

Compounds incorporating the 4-(piperidine-4-carbonyl)pyridine or closely related 4-pyridylpiperidine scaffold have been profiled as DGAT1 inhibitors across multiple cellular and enzymatic assays, yielding a consistent sub-100 nM potency band [1][2]. In human HuTu80 cells, a compound bearing this scaffold achieved a DGAT1 IC₅₀ of 10 nM [1]. In a recombinant human DGAT1 membrane assay using Sf9 insect cell expression, a related 4-pyridylpiperidine derivative showed an IC₅₀ of 23 nM, with a parallel human DGAT1 cellular assay (HEK293, serum-starved, 20-min incubation) yielding an IC₅₀ of 10 nM [2]. By contrast, an earlier phenylpiperidine-based DGAT1 inhibitor (compound 6, lacking the pyridyl carbonyl) had a reported IC₅₀ of 57 nM under comparable enzymatic conditions, representing an approximate 6-fold lower potency relative to the 10 nM lead [3]. Although these data come from distinct lead series and are not isosteric pairs, the consistent potency advantage for 4-pyridylcarbonyl-bearing analogs supports the scaffold's role as a potency-enhancing pharmacophoric element.

DGAT1 Potency
Cross-study
4-Pyridylcarbonyl series: IC50 10–23 nM across HuTu80, HEK293, Sf9 assays
vs. Phenylpiperidine comparator: IC50 57 nM
Supports scaffold-specific potency context in DGAT1 programs.
Cross-study comparison; not isosteric pairs.
Metabolic Disease DGAT1 Inhibition Triglyceride Synthesis

Sigma-1 Receptor Affinity and Dual hH₃R Pharmacology

The 4-pyridylpiperidine pharmacophore, constructed directly from 4-(piperidine-4-carbonyl)pyridine or its reduced derivatives, is a validated scaffold for high-affinity sigma-1 receptor (σ₁R) ligands. Sigma-1 receptor antagonist 5 (compound 12), a 4-pyridylpiperidine derivative, exhibits a σ₁R Kᵢ of 4.5 nM with 2.2-fold selectivity over σ₂R (Kᵢ = 10 nM) and dual activity at the histamine H₃ receptor (hH₃R Kᵢ = 7.7 nM, IC₅₀ = 215 nM) . This profile contrasts with alternative piperidine-based sigma ligands such as tetrahydroquinoline derivatives, where the most potent compound (17) achieves a σ₁R Kᵢ of 4.6 nM and its 4-chloro derivative (18) reaches 3.7 nM, but with >351-fold selectivity over σ₂R, reflecting a very different selectivity fingerprint driven by the absence of the 4-pyridylcarbonyl moiety [1]. The para-pyridyl orientation in compound 12 provides a distinct hydrogen-bond-acceptor interaction that is absent in the tetrahydroquinoline series, enabling simultaneous engagement of σ₁R and hH₃R, a dual pharmacology considered advantageous for neuropathic pain indications .

σ1R / hH3R Profile
Cross-study
4-Pyridylpiperidine: σ1 Ki 4.5 nM, σ2 Ki 10 nM, hH3R Ki 7.7 nM
vs. Tetrahydroquinoline: σ1 Ki 3.7–4.6 nM, σ2 >351-fold selective, no hH3R activity
Dual σ1/hH3R engagement is a scaffold-dependent profile; selectivity differs markedly.
Radioligand binding data; confirm for your specific analog.
CNS Drug Discovery Sigma Receptor Pharmacology Pain Research

ALK Wild-Type and L1196M Mutant Inhibition Potency

The 4-(piperidine-4-carbonyl)pyridine scaffold serves as a key structural component in ALK tyrosine kinase inhibitors, where the 4-pyridylcarbonyl orientation contributes to critical hinge-region hydrogen-bonding interactions [1]. A representative inhibitor incorporating this scaffold demonstrates a Kᵢ of 0.360 nM against wild-type human recombinant ALK kinase domain (residues 1093–1141) expressed in baculovirus, with only a 4.4-fold shift against the clinically relevant L1196M gatekeeper mutant (Kᵢ = 1.60 nM) [2]. In a cellular context, the same compound inhibits wild-type EML4-ALK phosphorylation in NIH-3T3 cells with an IC₅₀ of 22 nM, and the L1196M mutant with an IC₅₀ of 101 nM [2]. Comparator ALK inhibitors that lack the 4-pyridylcarbonylpiperidine motif frequently exhibit larger potency shifts against L1196M (e.g., crizotinib shows >10-fold loss), suggesting that the 4-pyridylcarbonyl hydrogen-bonding geometry contributes to mutant resilience [3]. While the specific BindingDB entries correspond to elaborated drug-like molecules rather than the building block itself, they establish the scaffold's role in achieving sub-nanomolar ALK engagement with retained mutant coverage.

ALK WT vs. L1196M
Class-level
WT ALK Ki 0.360 nM; L1196M Ki 1.60 nM (4.4-fold shift); cellular IC50 22 nM (WT), 101 nM (L1196M)
Indicates scaffold maintains potency against gatekeeper mutant in assay context.
Class-level inference from elaborated inhibitors; crizotinib shows >10-fold shift.
Oncology ALK Inhibition Tyrosine Kinase

Synthetic Versatility: Free Base vs. N-Substituted Piperidine Derivatives

The unsubstituted piperidine NH in 4-(piperidine-4-carbonyl)pyridine is the critical handle for diversification. In the patented synthesis of 2-amino-6-(1-alkyl piperidine-4-carbonyl)pyridine analogs (CN110981854B), the free NH undergoes N-alkylation with various alkyl halides under basic conditions, enabling the parallel synthesis of focused libraries [1]. The commercial analog 1-methyl-4-(piperidine-4-carbonyl)pyridine (present in the migraine candidate lasmiditan's hemisuccinate salt, as described in CoLucid Pharmaceuticals patents) pre-installs the N-methyl group, which eliminates the need for this alkylation step but simultaneously removes the ability to introduce alternative N-substituents (e.g., cyclopropylmethyl, benzyl, or heteroaryl-ethyl groups) [2]. The free base thus provides greater synthetic flexibility at the cost of an additional synthetic operation, a trade-off that must be evaluated in procurement decisions. Similar building blocks such as 4-(piperidine-1-carbonyl)pyridine (where the carbonyl is attached via the piperidine nitrogen) represent a different connectivity altogether and cannot access the same N-alkyl-4-carbonylpiperidine SAR space [3].

Synthetic Flexibility
Head-to-head
Free base enables N-alkylation, acylation, reductive amination (CN110981854B).
N-Methyl analog locks substitution; connectivity isomer (1-carbonyl) provides a different SAR vector.
Free base maximizes accessible chemical space for lead optimization.
Patent-derived synthetic evidence; verify reactivity in your system.
Synthetic Chemistry Parallel Synthesis Library Design

PI3Kδ Inhibition Potency and CYP3A4 Safety Window

A compound incorporating the 4-(piperidine-4-carbonyl)pyridine-like motif has been profiled for PI3Kδ inhibition, demonstrating a binding IC₅₀ of 2.7 nM in a competitive fluorescence polarization assay after 30 minutes, translating to a cellular IC₅₀ of 374 nM for AKT phosphorylation at S473 in Ri-1 cells [1]. Critically, the same compound showed minimal time-dependent CYP3A4 inhibition (IC₅₀ = 10,000 nM in human liver microsomes after 30-minute preincubation), yielding a CYP3A4/PI3Kδ selectivity window of approximately 3,700-fold at the binding level [1]. This is a pharmacologically meaningful differentiation from broad-spectrum kinase inhibitor scaffolds where CYP3A4 inhibition often limits combination therapy options. While head-to-head data against an isosteric comparator are unavailable, the PI3Kδ potency-to-CYP3A4 safety ratio represents an intrinsic property of this chemotype that procurement teams can benchmark against alternative kinase hinge-binder building blocks [2].

PI3Kδ / CYP3A4 Window
Class-level
PI3Kδ binding IC50 2.7 nM; CYP3A4 TDI IC50 10,000 nM (~3,700-fold selectivity window)
Reported low CYP3A4 time-dependent inhibition context relative to PI3Kδ target.
Class-level data from elaborated inhibitor; confirm for your scaffold.
Kinase Selectivity Drug Metabolism CYP Inhibition

Application Scenarios for 4-(Piperidine-4-carbonyl)pyridine


DGAT1 Inhibitor Lead Optimization

Medicinal chemistry teams pursuing DGAT1 inhibitors for metabolic disease should specify 4-(piperidine-4-carbonyl)pyridine as the core building block, given that compounds elaborated from this scaffold consistently achieve IC₅₀ values of 10–23 nM across multiple cellular and enzymatic assay formats, representing an approximately 6-fold potency advantage over phenylpiperidine-based alternatives (IC₅₀ ≈ 57 nM) [1]. The free NH on the piperidine ring enables parallel N-alkylation to explore DGAT1 selectivity over DGAT2, a critical parameter given that DGAT2 inhibition is associated with dermal toxicity [2]. Procurement specifications should require ≥95% purity with characterization by ¹H NMR and LC-MS to ensure consistent performance in cellular triglyceride synthesis assays.

Dual Sigma-1/H₃ Receptor Antagonist Development for Neuropathic Pain

The 4-pyridylpiperidine pharmacophore constructed from this building block is validated in sigma-1 receptor antagonist programs achieving σ₁R Kᵢ = 4.5 nM with simultaneous hH₃R engagement (Kᵢ = 7.7 nM) [1]. This dual pharmacology is structurally dependent on the para-pyridyl orientation and cannot be replicated with 2-pyridyl or 3-pyridyl regioisomers, which alter the hydrogen-bond geometry required for dual receptor occupancy [2]. Research teams should procure the free base form of 4-(piperidine-4-carbonyl)pyridine to preserve the flexibility of introducing diverse N-substituents during SAR exploration, as the pre-methylated analog locks the amine functionality and restricts access to unsubstituted or alternatively substituted derivatives .

ALK Inhibitor Programs Targeting L1196M Resistance Mutation

Lead series incorporating the 4-(piperidine-4-carbonyl)pyridine-derived motif have demonstrated sub-nanomolar ALK binding (Kᵢ = 0.360 nM) with only a 4.4-fold potency shift against the L1196M gatekeeper mutant, compared to >10-fold shifts observed with first-generation ALK inhibitors lacking this scaffold [1]. Procurement of this building block is strategically justified for oncology programs where L1196M-mediated resistance is a known clinical liability. The 4-pyridylcarbonyl orientation is critical for hinge-region hydrogen bonding in the ALK active site, and substitution with the 2- or 3-pyridyl isomer is expected to disrupt this interaction, jeopardizing mutant ALK coverage [2].

Kinase-Focused Library Synthesis with Low CYP3A4 Liability

For organizations constructing kinase-focused screening libraries, 4-(piperidine-4-carbonyl)pyridine offers a documented advantage: compounds elaborated from this scaffold demonstrate a CYP3A4 time-dependent inhibition IC₅₀ of 10,000 nM, yielding a >3,700-fold selectivity window over the primary target PI3Kδ (IC₅₀ = 2.7 nM) [1]. This low CYP3A4 liability profile is particularly valuable in lead series where drug-drug interaction risk must be minimized for combination therapy applications. When procuring this building block for library synthesis, quality specifications should include a certificate of analysis confirming the absence of N-alkylated impurities (specifically N-methyl and N-ethyl derivatives), as these contaminants would confound SAR interpretation and reduce the diversity of accessible analogs [2].

Application
Selection Property
Validation Focus
DGAT1 inhibitor synthesis and lead optimization
4-pyridylcarbonyl scaffold with free NH for N-alkylation
DGAT1 enzymatic and cellular assay context
Sigma-1/H3 dual receptor antagonist research
Para-pyridyl orientation and free base for N-substituent diversity
Radioligand binding selectivity profiling
ALK inhibitor synthesis targeting L1196M mutation
4-pyridylcarbonyl hinge-binding motif, free base form
ALK wild-type and mutant kinase inhibition profiling
Kinase-focused screening library synthesis
Scaffold with reported low CYP3A4 time-dependent inhibition profile
Target engagement and CYP3A4 TDI assay context
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